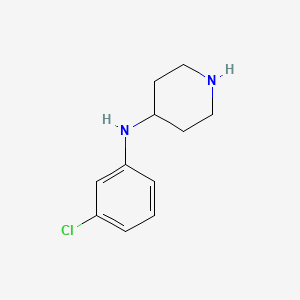

N-(3-chlorophenyl)piperidin-4-amine

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTAXAYIOGVXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292111 | |

| Record name | N-(3-Chlorophenyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765271-00-9 | |

| Record name | N-(3-Chlorophenyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765271-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chlorophenyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chlorophenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)piperidin-4-amine typically involves the reaction of 3-chloroaniline with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium hydroxide or alkoxides; reactions are performed in polar solvents like ethanol or methanol.

Major Products Formed:

Oxidation: N-oxide derivatives

Reduction: Reduced amine derivatives

Substitution: Substituted piperidine derivatives

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Chemistry

N-(3-chlorophenyl)piperidin-4-amine serves as a crucial building block in the synthesis of various organic compounds. Its structural characteristics allow it to participate in diverse chemical reactions, including oxidation, reduction, and substitution. These reactions can yield a range of products, making it valuable for developing new materials and pharmaceuticals.

Pharmaceutical Development

The compound is investigated for its potential therapeutic applications, particularly in treating neurological disorders. Studies indicate that it may interact with specific molecular targets, modulating their activity and leading to various biological effects. This interaction is essential for understanding its role in drug design and development .

Anticancer Research

Recent studies have highlighted the compound's role in cancer research. For instance, derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines. Modifications to its structure can enhance its effectiveness by improving solubility and stability, which are critical for pharmacological efficacy .

Cholinesterase Inhibition

this compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Certain derivatives demonstrated potent inhibition, suggesting that this compound could lead to the development of new treatments targeting cognitive decline .

Case Studies and Experimental Findings

Industrial Applications

This compound is also utilized in industrial settings for the development of new chemical processes and materials. Its unique properties allow for the creation of specialized compounds that can be applied across various sectors, including pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, modulating neurotransmitter release and influencing neuronal activity . This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties . The compound may also affect cellular signaling pathways, leading to changes in gene expression and protein synthesis .

Comparison with Similar Compounds

- N-(4-chlorophenyl)piperidin-4-amine

- N-(2-chlorophenyl)piperidin-4-amine

- N-(3-bromophenyl)piperidin-4-amine

Comparison: N-(3-chlorophenyl)piperidin-4-amine is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity . Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Biological Activity

N-(3-chlorophenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, which are known for their wide range of biological activities. The presence of the 3-chlorophenyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antiviral Activity : Research indicates that derivatives of piperidine scaffolds, including this compound, exhibit potent inhibitory effects against the hepatitis C virus (HCV). The compound demonstrated an effective concentration (EC50) of approximately 2.57 μM in inhibiting HCV replication without significant cytotoxicity (CC50 > 20 μM) .

- Anticancer Properties : The compound has shown promising results in cancer research. For instance, modifications to the piperidine structure have resulted in analogs that exhibit micromolar potency against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substituents on the piperidine ring can enhance antiproliferative activity .

- Enzyme Inhibition : this compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly notable, with some derivatives showing strong inhibitory effects .

Case Studies and Experimental Data

- Antiviral Screening : In a high-throughput screening of small molecules targeting HCV, several piperidine derivatives were identified. Among these, this compound was highlighted for its mechanism of action targeting viral assembly stages .

- Cancer Cell Line Testing : A series of analogs based on the piperidine scaffold were synthesized and tested against various cancer cell lines. The results indicated that modifications at the 4-position of the piperidine ring significantly affected activity levels, with some compounds achieving IC50 values below 10 μM across multiple cell lines .

- Enzyme Binding Studies : Docking studies have elucidated the binding interactions between this compound and target enzymes like AChE. These studies provided insights into how structural modifications could enhance binding affinity and specificity .

Data Tables

Q & A

Q. What are the optimized synthetic routes for N-(3-chlorophenyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between 3-chlorophenyl precursors and piperidin-4-amine derivatives. Key steps include:

- Amination : Reacting 3-chlorophenyl halides with piperidin-4-amine under inert atmospheres (e.g., N₂) to prevent oxidation .

- Catalysis : Use of organocatalysts (e.g., DIPEA) to enhance coupling efficiency without metal residues .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR .

Critical Parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:halide) significantly impact yield (reported 60–92%) .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the piperidine ring (δ 2.5–3.5 ppm for N-CH₂; δ 1.4–1.8 ppm for CH₂-CH₂) and aromatic protons (δ 6.8–7.4 ppm for 3-chlorophenyl) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 225.12 for C₁₁H₁₄ClN₂) and fragmentation pathways to distinguish regioisomers .

- Contradictions : Overlapping signals in crowded spectra may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What computational strategies (DFT, molecular docking) predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites on the piperidine and chlorophenyl moieties .

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors). Key findings:

- The 3-chlorophenyl group engages in π-π stacking with aromatic residues (e.g., Phe340 in 5-HT₂A).

- The piperidine nitrogen forms hydrogen bonds with Asp155 .

- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from radioligand assays .

Q. How do structural modifications (e.g., substituent position, halogen exchange) alter the physicochemical and pharmacological properties of this compound?

- Methodological Answer :

- SAR Studies :

| Modification | Effect on LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| 3-Cl → 4-Cl | ↑ 0.5 | ↓ 1.2 | ↓ 5-HT₂A affinity |

| Piperidine N-methylation | ↓ 0.3 | ↑ 0.8 | ↑ Metabolic stability |

| (Data synthesized from ) |

- Halogen Swapping : Replacing Cl with F reduces lipophilicity (LogP ↓ 0.4) but may enhance blood-brain barrier penetration .

- Analytical Validation : Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and LC-MS profiling .

Q. What crystallographic tools (e.g., SHELX) are suitable for resolving the solid-state conformation of this compound salts?

- Methodological Answer :

- SHELX Suite : Use SHELXT for structure solution from X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Key steps:

- Index and integrate reflections with HKL-2000.

- Refine anisotropic displacement parameters via SHELXL .

- Key Findings : The dihydrochloride salt (C₁₁H₁₅ClN₂·2HCl) exhibits a chair conformation in the piperidine ring and Cl⁻···H-N hydrogen bonds (2.8–3.1 Å) .

- Challenges : Twinning or disorder in the chlorophenyl group may require TWINABS for data scaling .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example:

- EC₅₀ values vary between CHO-K1 (2.1 μM) and HEK293 (5.3 μM) cells due to receptor expression levels .

- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from ≥5 studies, adjusting for publication bias .

- Experimental Replication : Standardize protocols (e.g., ATP-based viability assays) to minimize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.